8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of sulfonyl groups, a chlorophenyl group, and a mesitylsulfonyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaza compound and an epoxide. This step often requires the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the spirocyclic core with a chlorobenzene derivative in the presence of a strong base, such as potassium tert-butoxide.
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Sulfonylation: : The final step involves the introduction of the sulfonyl groups. This can be achieved through the reaction of the intermediate compound with sulfonyl chlorides (e.g., mesitylsulfonyl chloride and 4-chlorobenzenesulfonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides under appropriate conditions.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for stereochemical studies and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of sulfonyl groups suggests possible interactions with biological targets through sulfonamide-like binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of sulfonyl and chlorophenyl groups may confer bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity through binding interactions involving the sulfonyl and chlorophenyl groups. These interactions could disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-((4-Methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure but with a methyl group instead of a chlorine atom.
8-((4-Bromophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure but with a bromine atom instead of chlorine.
8-((4-Nitrophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may confer unique reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
This detailed overview provides a comprehensive understanding of 8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFUOGUBUKARCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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